molecular formula C19H16ClNO3 B4757244 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4757244
M. Wt: 341.8 g/mol
InChI Key: ILIFAMOHZLQUNK-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PBOX-15, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of oxazole derivatives and has a molecular formula of C20H19ClN2O2.

Mechanism of Action

2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one works by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. TrxR is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one also has anti-inflammatory properties, which are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to have analgesic properties and reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its specificity for TrxR, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more potent analogs with improved solubility and bioavailability. Another direction is the investigation of 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other anticancer agents, to determine whether it can enhance their efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and its potential use in the treatment of other diseases besides cancer.

Scientific Research Applications

2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has shown promising results in various scientific research applications. It has been studied for its anticancer properties, specifically in the treatment of melanoma, breast cancer, and pancreatic cancer. 2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-2-11-23-17-6-4-3-5-14(17)12-16-19(22)24-18(21-16)13-7-9-15(20)10-8-13/h3-10,12H,2,11H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIFAMOHZLQUNK-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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